Methyl 2-chloro-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group (-CF3) and a chlorine atom on the benzene ring. This compound is widely used in various fields due to its unique chemical properties, including its stability and reactivity.
Mechanism of Action
Mode of Action
It is known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that m- and p-trifluoromethyl (tfm)-benzoates are incompletely degraded by aerobic bacteria that catabolize alkylbenzoates .
Result of Action
It is known that molecules with a -cf3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-5-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use the compound only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5-(trifluoromethyl)benzoate typically involves the esterification of 2-chloro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods optimize reaction conditions to achieve higher yields and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Hydrolysis: Formation of 2-chloro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-chloro-5-(trifluoromethyl)benzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-chloro-4-(trifluoromethyl)benzoate
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
Comparison: Methyl 2-chloro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl and chlorine groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The trifluoromethyl group also enhances its biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMPTYBFWTSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566912 | |
Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26107-79-9 | |
Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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